8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine
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Overview
Description
8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine is a chemical compound that belongs to the family of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a nitrogen atom in the ring system. It is known for its interesting biological activities and has been the subject of various scientific studies .
Preparation Methods
The synthesis of 8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods may vary, but they generally follow similar principles to ensure the stereochemical integrity of the final product.
Chemical Reactions Analysis
8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying the structure-activity relationships of tropane alkaloids. In medicine, it has potential therapeutic applications due to its biological activities. Additionally, it is used in the industry for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine can be compared with other similar compounds, such as 8-azabicyclo[3.2.1]octan-3-amine and its derivatives. These compounds share a similar bicyclic structure but may differ in their substituents and stereochemistry. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-16-13-9-14-7-8-15(10-13)17(14)11-12-5-3-2-4-6-12/h2-6,13-16H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTSXIQQDWKWBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2CCC(C1)N2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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